molecular formula C8H8BrNO3 B14891900 5-Bromo-4-methoxy-3-methylpicolinic acid

5-Bromo-4-methoxy-3-methylpicolinic acid

Cat. No.: B14891900
M. Wt: 246.06 g/mol
InChI Key: BUSNTTSQJYQCJU-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-3-methylpicolinic acid is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol It is a derivative of picolinic acid, characterized by the presence of bromine, methoxy, and methyl groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-3-methylpicolinic acid typically involves the bromination of 4-methoxy-3-methylpicolinic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-3-methylpicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

5-Bromo-4-methoxy-3-methylpicolinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-3-methylpicolinic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate enzymatic activities, inhibit specific proteins, and interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methylpicolinic acid: Similar structure but lacks the methoxy group.

    4-Methoxy-3-methylpicolinic acid: Similar structure but lacks the bromine atom.

    3-Methylpicolinic acid: Lacks both bromine and methoxy groups

Uniqueness

5-Bromo-4-methoxy-3-methylpicolinic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

5-bromo-4-methoxy-3-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H8BrNO3/c1-4-6(8(11)12)10-3-5(9)7(4)13-2/h3H,1-2H3,(H,11,12)

InChI Key

BUSNTTSQJYQCJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1C(=O)O)Br)OC

Origin of Product

United States

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